Zabedosertib is classified as a small molecule inhibitor. It specifically targets IRAK4, which is involved in the Toll-like receptor signaling pathway, crucial for the immune response. The compound has shown promise in preclinical studies and early-phase clinical trials, demonstrating its ability to modulate inflammatory processes effectively .
The synthesis of zabedosertib involves several steps that were optimized during its development. The initial discovery was based on high-throughput screening methods that identified potential IRAK4 inhibitors. The synthetic route typically includes the following key steps:
Zabedosertib has a complex molecular structure characterized by multiple functional groups that confer its inhibitory activity against IRAK4. The molecular formula of zabedosertib is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 370.43 g/mol.
Zabedosertib undergoes specific chemical reactions that are essential for its pharmacological activity:
Zabedosertib exerts its effects by selectively inhibiting IRAK4, which is pivotal in the signaling pathways activated by various pro-inflammatory cytokines:
Zabedosertib possesses several notable physical and chemical properties:
Zabedosertib has several potential applications in scientific research and clinical settings:
The discovery of zabedosertib (BAY 1834845) originated from a high-throughput screening (HTS) campaign of Bayer’s proprietary compound library, encompassing over 3 million small molecules. Initial screening identified compound 5 (IRAK4 IC₅₀ = 212 nM) as a promising hit despite significant liabilities, including a molecular weight exceeding ideal drug-like properties and the presence of a potentially toxic nitroaromatic group. This hit exhibited moderate cellular activity (TNF-α inhibition IC₅₀ = 2.3 μM in LPS-challenged THP-1 cells) and unexpectedly favorable kinase selectivity in both in-house panels and commercial KINOMEscan assays. Critically, it demonstrated metabolic stability in rat hepatocytes (CLblood = 0.42 L/h/kg, Fmax = 90%) and lacked significant cytochrome P450 inhibition (IC₅₀ > 10 μM for 3A4, 1A2, 2C8, 2C9, 2D6). However, a major liability was its strong efflux in Caco-2 assays (Papp A-B = 2 nm/s, efflux ratio = 101), indicating poor intestinal absorption potential [1] [2].
Systematic SAR exploration focused on addressing the nitro group toxicity, reducing molecular weight, and enhancing cellular potency and selectivity. Key modifications included:
Table 1: Key SAR Optimization from Hit to Lead
Parameter | Initial Hit (Compound 5) | Optimized Lead (Compound 6) | Impact of Change |
---|---|---|---|
Core Modification | Nitrophenyl | Trifluoromethylpyridine | Eliminated nitro group toxicity |
IRAK4 IC₅₀ (nM) | 212 | 229 | Maintained target potency |
TNF-α IC₅₀ (μM) | 2.3 | 2.7 | Maintained cellular activity |
Caco-2 Efflux Ratio | 101 | 1.65 | Dramatically improved permeability |
CYP Inhibition | >10 μM (Multiple isoforms) | >20 μM (Multiple isoforms) | Reduced potential for drug interactions |
Hepatocyte CL (Rat) | 0.42 L/h/kg | 0.49 L/h/kg | Maintained metabolic stability |
Selectivity optimization was paramount due to the conserved nature of kinase ATP-binding sites. Bayer leveraged in-house molecular docking models based on the unique structural features of the IRAK4 binding pocket:
The lead optimization program meticulously addressed ADME (Absorption, Distribution, Metabolism, Excretion) properties to ensure robust oral bioavailability:
Table 2: Preclinical and Clinical Pharmacokinetic Profile of Zabedosertib
Parameter | Rat | Dog | Human (Clinical) |
---|---|---|---|
Dose (po, mg/kg) | 2.0 | 1.0 | 120 (mg) |
AUCnorm,po (kg·h/L) | 5.3 | 15 | - |
Cmax,norm (kg/L) | 0.55 | 0.57 | - |
Tmax (h) | 4.0 | 2.0 | ~2-4 |
F (%) | 94 | 104 | 74 (at 120 mg) |
CL (L/h/kg) | 0.24 (iv) | 0.088 (iv) | - |
Vss (L/kg) | 0.92 (iv) | 1.6 (iv) | - |
t₁/₂ (h) | 4.2 (iv) | 17 (iv) | 19-30 (terminal, po) |
PPB | Species-specific, Capacity-limited | Species-specific, Capacity-limited | Capacity-limited (saturable) |
The strategic integration of HTS, structure-based design exploiting unique IRAK4 features, systematic SAR, and ADME optimization culminated in zabedosertib and its analog BAY1830839. Both compounds emerged as clinical candidates with the ideal profile: potent and selective IRAK4 inhibition, favorable PK across species, and proven activity in suppressing inflammatory responses in preclinical models (e.g., LPS-induced TNF-α secretion, IMQ-induced skin inflammation) and human challenge models (LPS-induced cytokine release, IMQ-induced erythema and perfusion) [1] [2] [7]. Their progression into clinical trials for immune-mediated inflammatory diseases underscores the success of this rational discovery approach [3] [5] [10].
Compound Names Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: